Evidence 1: Irreversible Covalent Binding Confers Sustained Target Inhibition Versus Reversible Inhibitors
Allitinib tosylate is an irreversible inhibitor of EGFR and HER2, forming a covalent bond with the kinase domain. This was demonstrated using a rapid dilution assay, where enzymatic activity did not recover after 180 minutes. In contrast, the reversible inhibitor lapatinib showed a gradual recovery of enzymatic activity under the same conditions [1]. This difference in binding kinetics is a direct consequence of the compound's chemical structure and is a primary determinant of its sustained pharmacodynamic effect in cellular and in vivo models.
| Evidence Dimension | Recovery of Kinase Enzymatic Activity (Irreversibility Assay) |
|---|---|
| Target Compound Data | No recovery of EGFR or ErbB2 activity after 100-fold dilution |
| Comparator Or Baseline | Lapatinib (reversible/slowly reversible control) |
| Quantified Difference | Qualitative difference: irreversible (allitinib) vs. reversible (lapatinib) binding profile |
| Conditions | Cell-free kinase assay with rapid dilution method; 100-fold IC50 concentration preincubated for 30 min before dilution |
Why This Matters
For procurement decisions, this mechanism is critical for studies requiring sustained target knockdown, investigating acquired resistance, or developing next-generation covalent inhibitors.
- [1] Xie H, Lin L, Tong L, Jiang Y, Zheng M, Chen Z, et al. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo. PLoS ONE. 2011;6(7):e21487. View Source
